Phosphine oxide, diphenyl(3-methylbutyl)-
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Overview
Description
Phosphine oxide, diphenyl(3-methylbutyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two phenyl groups and a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(3-methylbutyl)- can be synthesized through the hydrophosphinylation of allylic compounds with diphenylphosphine oxide under photoirradiation. This method is advantageous as it proceeds without the need for solvents or additives, making it a metal-free and environmentally friendly process . The reaction involves the addition of diphenylphosphine oxide to allylic compounds, resulting in the formation of γ-functionalized phosphine oxides.
Industrial Production Methods
Industrial production of phosphine oxide, diphenyl(3-methylbutyl)- typically involves large-scale hydrophosphinylation reactions using optimized reaction conditions to ensure high yields and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of catalysts such as palladium or nickel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Catalysts such as palladium acetate and Xantphos are used in deprotonative cross-coupling processes.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphines.
Substitution: Diarylmethyl phosphine oxides and other organophosphorus compounds.
Scientific Research Applications
Phosphine oxide, diphenyl(3-methylbutyl)- has several scientific research applications:
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Mechanism of Action
The mechanism of action of phosphine oxide, diphenyl(3-methylbutyl)- involves its interaction with molecular targets through its phosphine oxide group. The compound can form coordination complexes with metals, facilitating catalytic reactions. In photoinitiation, the compound absorbs light and undergoes a photochemical reaction, generating reactive species that initiate polymerization .
Comparison with Similar Compounds
Phosphine oxide, diphenyl(3-methylbutyl)- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar in structure but lacks the 3-methylbutyl group, making it less sterically hindered.
Aminophosphine oxides: Contain amino groups, providing additional sites for coordination and reactivity.
Triarylphosphine oxides: Feature three aryl groups, offering different electronic and steric properties.
Conclusion
Phosphine oxide, diphenyl(3-methylbutyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of catalysis, materials science, and pharmaceuticals.
Properties
CAS No. |
46941-66-6 |
---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[3-methylbutyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-15(2)13-14-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
BUOOWRGRHRCBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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